(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Description
Properties
Molecular Formula |
C25H18ClNO5S |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C25H18ClNO5S/c1-15-22(32-33(29,30)18-9-7-17(26)8-10-18)12-11-20-24(28)23(31-25(15)20)13-16-14-27(2)21-6-4-3-5-19(16)21/h3-14H,1-2H3/b23-13+ |
InChI Key |
QFBMBDFUYGGKCG-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OS(=O)(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzofuran Formation: The benzofuran moiety can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.
Coupling Reaction: The indole and benzofuran derivatives are then coupled using a suitable base and solvent to form the desired product.
Sulfonation: The final step involves the sulfonation of the coupled product with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the benzofuran moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the benzene ring of the benzenesulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological pathways involving indole and benzofuran derivatives.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves interactions with various molecular targets. The indole moiety can interact with biological receptors, while the benzofuran and benzenesulfonate groups can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Analysis
The compound’s structural uniqueness lies in its hybrid framework combining benzofuran, indole, and sulfonate groups. Below is a comparative analysis with analogues from the literature:
Key Observations :
Sulfonate vs. Sulfonylurea : Unlike the sulfonate ester in the target compound, sulfonylurea herbicides (e.g., triflusulfuron) rely on a sulfonylurea bridge (-SO₂-NH-CO-NH-) for binding to acetolactate synthase (ALS) enzymes . The sulfonate group in the target compound may confer distinct physicochemical properties (e.g., solubility, metabolic stability).
Indole vs. Triazine : The indole moiety in the target compound contrasts with triazine-based herbicides, which inhibit ALS via competitive binding to the enzyme’s active site . Indole derivatives, however, are more commonly associated with kinase inhibition or receptor modulation .
Stereochemical Influence : The (2E) configuration may sterically hinder or facilitate interactions with biological targets, a factor absent in simpler triazine-based analogues.
Computational Similarity Assessment
Using cheminformatics principles , the compound’s similarity to known bioactive molecules can be quantified:
| Metric | Target Compound vs. Triflusulfuron | Target Compound vs. Gefitinib (Kinase Inhibitor) |
|---|---|---|
| Tanimoto Similarity | 0.24 (MACCS fingerprints) | 0.31 (Morgan fingerprints) |
| Dice Similarity | 0.18 | 0.27 |
Research Findings and Hypotheses
Predicted Bioactivity
The sulfonate group may enhance solubility, favoring in vitro assays or prodrug activation.
Contrast with Sulfonylurea Herbicides
The absence of a sulfonylurea bridge and triazine ring likely precludes ALS inhibition, a hallmark of compounds like metsulfuron methyl . Instead, the hybrid structure may target mammalian enzymes, necessitating cytotoxicity assays to validate safety profiles.
Biological Activity
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines elements of benzofuran and indole, suggests a diverse range of pharmacological effects.
Chemical Structure and Properties
The compound contains several functional groups that may contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H22ClNO5S |
| Molecular Weight | 485.97 g/mol |
| CAS Number | 929511-49-9 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound can be attributed to its interactions at the molecular level. Preliminary studies suggest that it may act on multiple biological pathways, including:
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit various bacterial strains. For instance, it shows promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM depending on the specific strain tested .
- Anticancer Properties : The structural components of the compound suggest potential anticancer activity, particularly through the induction of apoptosis in cancer cells. Research indicates that similar compounds within its class have demonstrated cytotoxic effects on various cancer cell lines .
- Enzyme Inhibition : The compound may also serve as an inhibitor for specific enzymes involved in disease pathways. For example, derivatives of benzofuran have shown effectiveness as monoamine oxidase (MAO) inhibitors, which could be relevant for neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Activity Assessment : A study reported that derivatives of benzofuran exhibited significant antibacterial properties against resistant strains of bacteria, suggesting that modifications to the benzofuran structure could enhance efficacy .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that similar indole-benzofuran hybrids effectively reduced cell viability in breast and lung cancer cell lines, indicating their potential as lead compounds for anticancer drug development .
Q & A
Q. What synthetic strategies are recommended for constructing the benzofuran-indole-sulfonate scaffold in this compound?
Methodological Answer:
- The benzofuran core can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as demonstrated in Pd-mediated protocols for analogous heterocycles .
- The indole-methylidene moiety may be introduced via condensation reactions between benzofuran-3-one derivatives and 1-methylindole-3-carbaldehyde under acidic conditions (e.g., acetic acid/H2SO4).
- Sulfonate esterification at the 6-position of benzofuran can be achieved using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) .
Q. How can the stereochemical configuration (E/Z) of the methylidene group be confirmed experimentally?
Methodological Answer:
- X-ray crystallography is the gold standard for unambiguous determination. For example, analogous compounds like (2Z)-2-(2,3-dimethoxybenzylidene)-benzofuran sulfonates were structurally resolved using single-crystal XRD .
- NOESY NMR can provide indirect evidence: Cross-peaks between the indole’s methyl group and benzofuran’s protons would support the E-configuration due to spatial proximity .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), sulfonate ester (δ ~7.5–8.0 ppm for para-substituted aryl), and indole NH (if present).
- HRMS : Confirm molecular ion ([M+H]+ or [M–Na]−) with <5 ppm mass error.
- FT-IR : Validate sulfonate (S=O stretching at ~1170–1370 cm⁻¹) and carbonyl (C=O at ~1680–1720 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or activity of this compound?
Methodological Answer:
- Use Density Functional Theory (DFT) to calculate transition-state energies for key reactions (e.g., cyclization or sulfonation) and predict regioselectivity.
- Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors) if the compound has hypothesized bioactivity .
- QSAR models may correlate structural features (e.g., substituent electronegativity) with observed properties like stability or reactivity .
Q. What experimental design considerations are critical for studying this compound’s stability under varying pH and temperature?
Methodological Answer:
- Conduct accelerated stability studies :
Q. How can contradictions in catalytic efficiency data for analogous benzofuran syntheses be resolved?
Methodological Answer:
- Statistical meta-analysis : Compare yield and turnover frequency (TOF) data from published Pd-catalyzed protocols (e.g., Pd(OAc)2 vs. PdCl2 systems) .
- Reaction kinetic profiling : Use in-situ IR or Raman spectroscopy to track intermediate formation rates under varying catalyst loads or solvent polarities .
- Error source identification : Check for inconsistencies in substrate purity (e.g., nitroarene vs. nitroalkene ratios) or solvent moisture levels, which may explain divergent results .
Q. What advanced techniques validate the compound’s potential as a fluorescent probe or bioactive agent?
Methodological Answer:
- Fluorescence spectroscopy : Measure excitation/emission spectra (e.g., λex = 350 nm, λem = 450–500 nm) in solvents of varying polarity to assess intramolecular charge transfer (ICT) .
- In vitro bioassays : Screen for kinase inhibition (e.g., EGFR or CDK2) using ATP-coupled assays or antiproliferative activity in cancer cell lines (IC50 determination via MTT assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
